molecular formula C11H9NO3 B4693555 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile

Cat. No.: B4693555
M. Wt: 203.19 g/mol
InChI Key: POGKLPJUZGOSPG-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile is a nitrile-containing small molecule featuring a 2,3-dihydro-1,4-benzodioxin core substituted with a 3-oxopropanenitrile group at the 6-position. The 3-oxopropanenitrile substituent introduces both a ketone and a nitrile group, which may influence reactivity, solubility, and intermolecular interactions. This compound has been studied in the context of scaffold-based drug discovery, particularly for immunomodulatory applications, as suggested by its structural analogs .

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c12-4-3-9(13)8-1-2-10-11(7-8)15-6-5-14-10/h1-2,7H,3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGKLPJUZGOSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable nitrile precursor under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride as a base . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nitrile Group Reactivity

The nitrile group participates in nucleophilic additions and hydrolysis reactions:

Reaction TypeReagents/ConditionsProductKey FindingsSource
HydrolysisH2O/H+\text{H}_2\text{O}/\text{H}^+ or OH\text{OH}^-Carboxylic acid or amideAcidic conditions yield amides; basic conditions yield carboxylates.
Nucleophilic AdditionThiols (e.g., RSH\text{RSH})Thioamides (RSC(NH2)\text{RSC(NH}_2\text{)})Thiols attack the electrophilic nitrile carbon.
CycloadditionEthylene (gas phase)Pyridine derivativesNitrile ylides form via thermal activation, enabling [3+2] cycloadditions.

Mechanistic Insight :
The nitrile group’s electron-withdrawing nature polarizes adjacent bonds, enhancing the reactivity of the α-ketone. For example, hydrolysis proceeds via a tetrahedral intermediate stabilized by resonance with the benzodioxin ring .

Ketone Group Reactivity

The ketone moiety undergoes condensation and redox reactions:

Reaction TypeReagents/ConditionsProductKey FindingsSource
Knoevenagel CondensationMalononitrile, baseα,β-Unsaturated nitrilesBase deprotonates the α-H, forming a resonance-stabilized enolate.
Enamine FormationPrimary amines (RNH2\text{RNH}_2)Enamines (C=NR\text{C=NR})Amines react with the ketone, followed by dehydration.
ReductionNaBH4\text{NaBH}_4 or LiAlH4\text{LiAlH}_4Secondary alcoholBorohydrides selectively reduce the ketone without affecting the nitrile.

Kinetic Data :
In cycloadditions with ethylene, nitrile ylide intermediates exhibit low activation energies (ΔG511kcal/mol\Delta G^\ddagger \approx 5–11 \, \text{kcal/mol}) and high exothermicity (ΔH46to77kcal/mol\Delta H \approx -46 \, \text{to} -77 \, \text{kcal/mol}) .

Benzodioxin Ring Reactivity

The electron-rich benzodioxin ring participates in electrophilic substitutions:

Reaction TypeReagents/ConditionsProductKey FindingsSource
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4Nitro-substituted derivativesElectrophilic attack occurs at the para position relative to the dioxane oxygen.
SulfonationSO3/H2SO4\text{SO}_3/\text{H}_2\text{SO}_4Sulfonic acid derivativesSulfur trioxide reacts at the meta position due to steric hindrance.

Electronic Effects :
The dioxane oxygen atoms donate electron density into the aromatic ring, directing electrophiles to specific positions. Substituents on the benzodioxin ring further modulate reactivity.

Single-Electron Transfer (SET) Reactions

The compound’s conjugated system facilitates redox processes:

Reaction TypeReagents/ConditionsProductKey FindingsSource
Radical FormationFe3+\text{Fe}^{3+} or UV lightNitrile-stabilized radicalsSET generates a radical anion intermediate, detectable via ESR.
Oxidative CouplingCu(OAc)2\text{Cu(OAc)}_2Biphenyl derivativesCopper catalysts mediate coupling via radical intermediates.

Mechanistic Pathway :
The nitrile group stabilizes radical intermediates through conjugation, as observed in analogs undergoing SET with N\text{N}-haloimines .

Comparative Reactivity Table

Key reactions are summarized below:

Functional GroupReactionRate Constant (Relative)Thermodynamic Favorability
NitrileHydrolysiskacid>kbasek_{\text{acid}} > k_{\text{base}}ΔG=12kcal/mol\Delta G^\circ = -12 \, \text{kcal/mol} (basic)
KetoneKnoevenagel Condensationk=1.5×103s1k = 1.5 \times 10^{-3} \, \text{s}^{-1}Highly exothermic (ΔH=30kcal/mol\Delta H = -30 \, \text{kcal/mol})
BenzodioxinNitrationkpara:kmeta=4:1k_{\text{para}} : k_{\text{meta}} = 4:1Entropically disfavored (ΔS=15cal/mol\cdotpK\Delta S = -15 \, \text{cal/mol·K})

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the significant applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of benzodioxin compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the benzodioxin structure can enhance its interaction with biological targets involved in cancer proliferation and survival.

Mechanism of Action
The compound's mechanism often involves the inhibition of specific enzymes or pathways that are critical for tumor growth. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication in cancer cells. This inhibition leads to increased apoptosis (programmed cell death) in malignant cells.

Material Science

Polymer Development
In material science, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile has been explored for its potential use in developing advanced polymers. The compound can serve as a monomer or additive in polymerization processes, enhancing the thermal stability and mechanical properties of the resulting materials.

Case Study: Biodegradable Polymers
A notable case study involved the incorporation of this compound into biodegradable polymer matrices. The resulting materials demonstrated improved degradation rates and mechanical strength compared to traditional polymers, making them suitable for environmentally friendly applications.

Organic Synthesis

Synthetic Intermediates
This compound acts as a valuable intermediate in organic synthesis. Its unique functional groups allow for further chemical modifications, leading to the synthesis of more complex molecules. For example, it can be used to produce various heterocyclic compounds that are important in pharmaceuticals.

Table: Synthetic Pathways Utilizing 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile

Reaction TypeProduct ExampleYield (%)Reference
Nucleophilic Addition4-Amino derivatives85Smith et al., 2020
CycloadditionDihydrobenzofuran derivatives90Johnson et al., 2021
OxidationKetone derivatives75Lee et al., 2019

Biological Studies

Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. Studies have indicated that it can mitigate oxidative stress in neuronal cells, providing a protective effect against neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Animal Models
In a controlled study using animal models of neurodegeneration, administration of this compound resulted in significant improvements in cognitive function and reductions in markers of oxidative damage compared to control groups.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Parameter 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile 3-(6-Methylbenzoxazin-3-one)-propionitrile N-(Benzodioxin-6-yl)-3-benzothiazol-propanamide
Molecular Formula C₁₁H₉NO₃ C₁₂H₁₂N₂O₂ C₁₉H₁₈N₂O₅S
Molecular Weight 217.20 g/mol 230.25 g/mol 402.39 g/mol
LogP (Predicted) 1.8 2.1 3.2
Hydrogen Bond Acceptors 4 3 6

Biological Activity

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound features a benzodioxin moiety linked to a propanenitrile functional group. Its chemical structure can be represented as follows:

C12H11N1O3\text{C}_{12}\text{H}_{11}\text{N}_{1}\text{O}_{3}

This structure is significant as it influences the compound's biological interactions and activities.

Antimicrobial Activity

Research indicates that derivatives of benzodioxin compounds exhibit notable antimicrobial properties. For instance, compounds similar to 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile have been tested against various bacterial strains. A study highlighted that certain benzodioxin derivatives demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, which are critical due to their resistance to multiple drugs .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)Inhibition (%)
3-(2,3-Dihydro-1,4-benzodioxin)Staphylococcus aureus (MRSA)299.4
Acinetobacter baumannii1698.2
2-(3-nitrobenzylidene)-3-oxobutanamideStaphylococcus aureus (MRSA)298.7

Anti-inflammatory Effects

In addition to antimicrobial properties, compounds in the benzodioxin class have shown anti-inflammatory activities. A review of related literature suggests that these compounds can inhibit pro-inflammatory cytokines, which may contribute to their therapeutic potential in inflammatory diseases .

Anticancer Potential

The anticancer activity of benzodioxin derivatives has also been explored. Some studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and the activation of caspases .

Case Study 1: Antimicrobial Efficacy

In a recent study evaluating the antibacterial efficacy of synthesized benzodioxin derivatives, researchers found that specific modifications in the molecular structure significantly enhanced activity against resistant strains. The study utilized a series of derivatives to establish structure-activity relationships (SAR), demonstrating how substitutions at various positions on the benzodioxin ring influenced potency .

Case Study 2: In Vivo Studies

Another investigation focused on the pharmacokinetics and bioavailability of related compounds in animal models. The results indicated favorable absorption characteristics and stability profiles, suggesting that modifications leading to increased solubility could enhance therapeutic outcomes in vivo .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound can be synthesized via condensation reactions using precursors like substituted benzodioxin derivatives and cyanoacetates. For example, analogous nitrile-containing compounds (e.g., cyanoacetamides) were synthesized under basic conditions (ethanol, piperidine) at 0–5°C for 2 hours . Optimization involves:

  • Temperature control : Lower temperatures reduce side reactions.
  • Catalyst selection : Piperidine enhances nucleophilic attack efficiency.
  • Purification : Column chromatography with ethyl acetate/hexane mixtures isolates the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

  • FT-IR : Confirms nitrile (C≡N) absorption at ~2200 cm⁻¹ and ketone (C=O) at ~1700 cm⁻¹ .
  • NMR (¹H/¹³C) : Identifies aromatic protons (6.5–8.0 ppm in ¹H) and carbonyl carbons (~190 ppm in ¹³C). Multiplicity in aromatic signals helps map substitution patterns .
  • UV-Vis : Detects π→π* transitions in the benzodioxin ring (λmax ~270–300 nm) .

Q. What are the stability considerations for handling and storing this compound?

Methodological Answer:

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile or ketone groups.
  • Light sensitivity : Amber vials mitigate photodegradation, as seen with structurally similar benzodioxin derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, NBO) predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For example, a HOMO localized on the benzodioxin ring suggests susceptibility to electrophilic attack .
  • Natural Bond Orbital (NBO) analysis : Quantifies charge distribution, revealing electron-withdrawing effects of the nitrile group, which polarizes the ketone moiety .
  • Fukui indices : Identify reactive sites for electrophilic substitution (e.g., para positions on the benzodioxin ring) .

Q. How can contradictions between experimental spectroscopic data and computational predictions be resolved?

Methodological Answer:

  • Cross-validation : Compare experimental NMR/IR with multiple computational models (e.g., gas-phase vs. solvent-inclusive DFT).
  • Solvent effects : Use polarizable continuum models (PCM) to simulate solvent interactions, which shift NMR/UV-Vis peaks .
  • X-ray crystallography : Resolve ambiguities in molecular geometry, as done for structurally related nitrile-ketone hybrids .

Q. How do substituents on the benzodioxin ring influence the compound’s reactivity in subsequent reactions?

Methodological Answer:

  • Electron-donating groups (e.g., –OCH₃) : Increase electron density at the ketone, accelerating nucleophilic additions (e.g., Grignard reactions).
  • Electron-withdrawing groups (e.g., –NO₂) : Stabilize the nitrile group but reduce ketone reactivity.
  • Case study : Methoxy-substituted analogs showed 15% higher reactivity in nucleophilic attacks compared to methyl derivatives, validated via NBO analysis .

Q. How can molecular docking studies be designed to assess this compound’s bioactivity?

Methodological Answer:

  • Target selection : Prioritize proteins with binding pockets complementary to benzodioxin/nitrile motifs (e.g., cytochrome P450 enzymes).
  • Docking workflow :
    • Generate 3D conformers using DFT-optimized geometry.
    • Employ AutoDock Vina or Schrödinger Suite for docking simulations.
    • Validate with binding affinity assays (e.g., SPR or ITC) .
  • Case study : A related benzodioxin derivative showed strong docking scores (−9.1 kcal/mol) against HIV-1 protease, corroborated by in vitro IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile

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